4-(2-Methylphenyl)-2-phenylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylphenyl)-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-7-5-6-8-14(13)11-12-16(17(18)19)15-9-3-2-4-10-15/h2-10,16H,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSNBYITMFEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
**advanced Synthetic Methodologies for 4 2 Methylphenyl 2 Phenylbutanoic Acid and Its Stereoisomers**
Retrosynthetic Analysis and Strategic Disconnections for Complex Butanoic Acid Architectures
Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(2-Methylphenyl)-2-phenylbutanoic acid, the primary stereocenter is at the α-carbon to the carboxylic acid. The key bond formations to consider are the C-C bonds that build the butanoic acid backbone.
Two primary disconnection strategies (A and B) can be envisioned:
Strategy A (C2-C3 bond disconnection): This approach involves a conjugate addition or Michael-type reaction. The synthons for this disconnection are a phenylacetic acid anion equivalent and a cinnamyl-type electrophile derived from the 2-methylphenyl group. The corresponding chemical equivalents would be a phenylacetic ester enolate and a 1-(2-methylphenyl)-2-propen-1-one or a related Michael acceptor.
Strategy B (Cα-Aryl and Cα-Alkyl bond disconnection): A more common and versatile approach involves disconnecting the bonds to the chiral α-carbon. This leads to a malonic ester or a phenylacetic ester as the central building block. A logical disconnection involves breaking the C2-C3 bond, which points to an alkylation reaction. The synthons would be a nucleophilic phenylacetate (B1230308) synthon and an electrophilic 2-methylphenethyl synthon. This translates to reacting an enolate of a phenylacetic ester with a 2-methylphenethyl halide (e.g., 1-(2-bromoethyl)-2-methylbenzene).
A further disconnection of the phenylacetic ester precursor simplifies it to phenylacetic acid, and the 2-methylphenethyl halide can be traced back to 2-methylphenylethanol. This step-by-step deconstruction illuminates a clear and practical path for the forward synthesis. arxiv.org
Enantioselective and Diastereoselective Synthesis of this compound
Achieving high enantiomeric purity is critical for applications involving chiral molecules. The synthesis of a single enantiomer of this compound can be accomplished through several powerful asymmetric strategies.
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comsigmaaldrich.com After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
For the synthesis of this compound, a phenylacetic acid moiety can be attached to a chiral auxiliary. The resulting chiral enolate can then be alkylated with a suitable electrophile like 2-methylphenethyl bromide. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer preferentially.
Table 1: Potential Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Type | Key Features | Expected Diastereoselectivity |
| Evans' Oxazolidinones | Oxazolidinone | Forms a rigid chelated enolate with Lewis acids, providing excellent stereocontrol. wikipedia.org | High (often >95:5 dr) |
| Pseudoephedrine | Amino alcohol | Forms an amide whose lithium enolate is effectively shielded by the chiral backbone. | High (often >90:10 dr) |
| Camphorsultam | Sulfonamide | Offers high stereochemical control due to the rigid bicyclic camphor (B46023) structure. | High (often >95:5 dr) |
| SAMP/RAMP | Hydrazine | Used to form chiral hydrazones from aldehydes or ketones for asymmetric alkylation. | High (often >95:5 de) |
The final step involves the cleavage of the auxiliary, typically under acidic or basic conditions, to release the chiral carboxylic acid.
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of the chiral product. mdpi.commdpi.com Several catalytic strategies could be applied to the synthesis of this compound.
One potential route is the asymmetric hydrogenation of an unsaturated precursor, such as 4-(2-methylphenyl)-2-phenyl-2-butenoic acid. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), can effectively catalyze the addition of hydrogen across the double bond with high enantioselectivity.
Another powerful method is phase-transfer catalysis . The enantioselective alkylation of a tert-butyl phenylacetate substrate with 2-methylphenethyl bromide could be achieved using a chiral phase-transfer catalyst, such as a Maruoka catalyst. nih.gov This approach avoids the need for strong bases and cryogenic temperatures.
Table 2: Potential Asymmetric Catalytic Systems
| Reaction Type | Catalyst System | Ligand/Catalyst Type | Expected Enantioselectivity |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 + Chiral Ligand | Chiral Diphosphine (e.g., BINAP, DuPhos) | High (up to >99% ee) |
| Asymmetric Alkylation | Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salt (e.g., Maruoka Catalyst) | Good to Excellent (80-98% ee) nih.gov |
| Asymmetric Michael Addition | Organocatalyst or Metal Complex | Chiral Amine, Squaramide, or Cu(II)-BOX complex | Good to Excellent (up to >95% ee) mdpi.com |
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. Chemoenzymatic strategies combine the best of traditional chemistry and biocatalysis. nih.gov
For this compound, a highly effective strategy is the enzymatic kinetic resolution of the racemic acid or its corresponding ester. Lipases are commonly used enzymes that can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted. For example, Candida antarctica lipase (B570770) B (CALB) could be used to resolve racemic methyl 4-(2-methylphenyl)-2-phenylbutanoate. This allows for the separation of both enantiomers.
Alternatively, a reductive amination approach using a dehydrogenase enzyme could produce a chiral amino acid precursor. For instance, L-phenylalanine dehydrogenase could potentially catalyze the reductive amination of a keto-acid precursor like 2-oxo-4-(2-methylphenyl)butanoic acid to yield an L-amino acid analog with high enantiomeric purity. researchgate.netresearchgate.net
Table 3: Potential Biocatalytic Approaches
| Strategy | Enzyme Class | Substrate | Product | Key Advantage |
| Kinetic Resolution | Lipase (e.g., CALB) | Racemic methyl 4-(2-methylphenyl)-2-phenylbutanoate | (R)-acid and (S)-ester (or vice versa) | High enantioselectivity, mild conditions. |
| Asymmetric Reduction | Dehydrogenase / Reductase | 4-(2-methylphenyl)-2-oxo-butanoic acid | Enantiopure 2-hydroxy-4-(2-methylphenyl)butanoic acid | Access to highly pure chiral building blocks. researchgate.net |
| Reductive Amination | Phenylalanine Dehydrogenase | 2-oxo-4-(2-methylphenyl)butanoic acid + Ammonia | Chiral amino acid analog | Direct synthesis of enantiopure amino acid derivatives. researchgate.net |
Development of Novel and Efficient Synthetic Routes for this compound Analogs
The synthetic methodologies established for the parent compound can be readily adapted to produce a diverse range of analogs. By systematically varying the starting materials, chemists can explore the structure-activity relationship of this class of compounds.
Varying the Phenyl Group: Substituting the phenylacetic acid starting material with derivatives bearing different functional groups (e.g., 4-chloro-, 4-methoxy-, 3-fluoro-) would lead to analogs with modified electronic properties at the C2-phenyl ring.
Varying the 2-Methylphenyl Group: The 2-methylphenethyl halide can be replaced with other substituted phenethyl halides (e.g., 3,4-dichloro-, 4-trifluoromethyl-) to probe the steric and electronic requirements in that region of the molecule.
Modifying the Butanoic Acid Chain: The chain length can be altered by using different electrophiles in the alkylation step, leading to pentanoic or hexanoic acid analogs.
Novel metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could also be employed to introduce aryl or heteroaryl groups at various positions, further expanding the library of accessible analogs. arxiv.org
Application of Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net
In the synthesis of this compound, several green chemistry principles can be applied:
Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or ethanol (B145695) can significantly reduce the environmental impact. researchgate.netencyclopedia.pub
Atom Economy: Asymmetric catalysis is inherently greener than using stoichiometric chiral auxiliaries, as the chiral material is recycled, and less waste is generated. Biocatalytic routes often proceed in water under mild conditions, further enhancing their green credentials.
Process Intensification: "Telescoping" reactions, where multiple synthetic steps are performed in a single pot without isolating intermediates, can dramatically reduce solvent usage, energy for purification, and waste. For instance, the alkylation and subsequent hydrolysis of the ester could potentially be combined into a one-pot procedure.
Table 4: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Approach | Green Approach | Green Chemistry Principle |
| Alkylation | Stoichiometric chiral auxiliary in THF at -78°C. | Asymmetric phase-transfer catalysis in toluene (B28343) or biocatalytic resolution in buffer/co-solvent. | Atom Economy, Safer Solvents, Energy Efficiency. |
| Solvent Use | Dichloromethane, Benzene, Diethyl Ether. | 2-MeTHF, Ethanol, Water, CPME. | Use of Safer Solvents and Auxiliaries. |
| Purification | Multiple chromatographic separations. | Crystallization, telescoping of steps to reduce purifications. | Waste Prevention. |
By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally benign.
Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Scalability Considerations
Key synthetic strategies that could be adapted for the target molecule include classical multi-step sequences, asymmetric alkylations using chiral auxiliaries, and catalytic asymmetric hydrogenations. Each approach presents a unique profile of advantages and disadvantages.
Pathway 1: Classical Synthesis via Friedel-Crafts Acylation and Subsequent Elaboration
Pathway 2: Asymmetric Alkylation using Chiral Auxiliaries
A highly effective strategy for controlling stereochemistry involves the use of chiral auxiliaries. In this approach, a phenylacetic acid derivative is attached to a chiral molecule, such as an Evans' oxazolidinone. tandfonline.comtandfonline.com The resulting imide can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation with a suitable electrophile, for instance, 1-bromo-2-(2-methylphenyl)ethane. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. tandfonline.com Subsequent cleavage of the auxiliary releases the desired enantiomerically enriched carboxylic acid. This method is renowned for its high selectivity, often achieving diastereomeric excesses (d.e.) greater than 95%. However, the use of stoichiometric amounts of the often-expensive chiral auxiliary, coupled with the need for cryogenic reaction conditions to maximize selectivity, can present challenges for large-scale, cost-effective production. acs.org
Pathway 3: Catalytic Asymmetric Synthesis
Modern catalytic methods offer a more atom-economical and potentially scalable alternative. One prominent strategy is the asymmetric hydrogenation of a prochiral olefin precursor, such as 4-(2-methylphenyl)-2-phenyl-2-butenoic acid. Using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine ligands), the double bond can be hydrogenated with high enantioselectivity, directly forming the chiral center with the desired configuration. rsc.org Dynamic kinetic resolution (DKR) is another powerful catalytic technique applicable to the synthesis of 2-arylpropionic acids and their analogues. rsc.org These catalytic processes are highly efficient, requiring only small amounts of the chiral catalyst, and are often conducted under mild conditions. The primary challenges lie in the development and cost of the specific catalyst and the synthesis of the unsaturated precursor. However, for industrial-scale synthesis, catalytic asymmetric methods are often preferred due to high throughput, excellent selectivity, and reduced waste.
Comparative Summary
The selection of an optimal synthetic pathway depends on the desired scale and target cost. For laboratory-scale synthesis where high purity and defined stereochemistry are paramount, asymmetric alkylation offers reliability and high selectivity. For industrial production, the high efficiency and atom economy of catalytic asymmetric hydrogenation make it a more attractive and sustainable option, provided a suitable catalyst can be identified and implemented.
**in Depth Structural Elucidation and Conformational Analysis of 4 2 Methylphenyl 2 Phenylbutanoic Acid**
Advanced Spectroscopic Characterization Techniques
No specific spectroscopic data (NMR, MS, FT-IR, or Raman) for 4-(2-Methylphenyl)-2-phenylbutanoic acid is available in the public domain. The following subsections describe the analytical methods that would be required.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Determination
To fully characterize the molecule, a suite of NMR experiments would be essential.
¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts, and coupling patterns, providing initial insights into the structure. For example, one would expect distinct signals for the aromatic protons on both the phenyl and 2-methylphenyl rings, the methyl group protons, the methine proton at the chiral center, and the methylene protons of the butanoic acid chain.
¹³C NMR: Would determine the number of distinct carbon environments. Predicted spectra for similar compounds, like (S)-2-Methylbutanoic acid, demonstrate how different carbon atoms in a molecule resonate at unique frequencies hmdb.ca.
2D NMR (COSY, HSQC, HMBC): These techniques would be crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity between different parts of the molecule.
NOESY: For stereochemical determination, Nuclear Overhauser Effect Spectroscopy would reveal through-space correlations between protons, helping to define the molecule's preferred conformation in solution.
Without access to these spectra, a complete and verified assignment of the chemical structure is impossible.
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass of the molecular ion [M]⁺. Electron ionization mass spectrometry (EI-MS) would induce fragmentation, creating a unique fingerprint for the molecule. The fragmentation pattern of carboxylic acids often involves characteristic losses, such as the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45) libretexts.orgmiamioh.edu. Other expected fragments would arise from cleavage at the bonds adjacent to the aromatic rings, such as a prominent peak corresponding to the tropylium ion (m/z 91) from the benzyl moiety nih.gov. Analysis of these fragments helps to piece together the molecular structure, but no such experimental data has been published for this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov
FT-IR Spectrum: Would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid group (typically ~2500-3300 cm⁻¹), a sharp and strong C=O (carbonyl) stretching band (~1700-1725 cm⁻¹), C-H stretching bands for the aromatic and aliphatic parts (~2850-3100 cm⁻¹), and C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹).
Raman Spectrum: Would be particularly sensitive to the non-polar bonds, providing clear signals for the C=C bonds of the aromatic rings and the C-C backbone.
These spectra would confirm the presence of key functional groups. Furthermore, subtle shifts in peak positions could provide clues about intermolecular interactions (like hydrogen bonding) and the conformational state of the molecule in the solid phase or in solution. However, no experimental FT-IR or Raman spectra for this compound are publicly available.
X-ray Crystallography of this compound and its Molecular Complexes
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal the packing arrangement of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which are common in such compounds. A search of crystallographic databases reveals no existing crystal structure for this molecule or its complexes.
Conformational Dynamics and Preferred Conformations in Solution and Solid State
The study of conformational dynamics involves understanding how the molecule's shape changes due to rotation around its single bonds. This compound has several rotatable bonds, leading to a flexible structure. The preferred conformations would be different in the solid state (as determined by X-ray crystallography) versus in solution (determined by NMR and computational modeling). Computational chemistry could be used to model the potential energy surface and predict stable conformers, but these predictions require validation with experimental data, which is currently lacking.
Chiroptical Properties and Their Correlation with Stereochemical Purity
The carbon atom at position 2 of the butanoic acid chain is a chiral center. Therefore, this compound can exist as two enantiomers.
Optical Rotation: The specific rotation ([α]D) would be measured using polarimetry to determine the direction and magnitude to which each enantiomer rotates plane-polarized light.
Circular Dichroism (CD): Electronic circular dichroism spectroscopy would measure the differential absorption of left and right circularly polarized light by the aromatic chromophores. The resulting spectrum is a unique fingerprint for a specific enantiomer.
These chiroptical techniques, when combined with quantum chemical calculations, are powerful tools for determining the absolute configuration (R or S) of a chiral molecule nih.gov. No such studies have been reported for this compound, so its chiroptical properties remain unknown.
**computational and Theoretical Chemistry Studies of 4 2 Methylphenyl 2 Phenylbutanoic Acid**
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the stability and reactivity of organic molecules. For a molecule like 4-(2-Methylphenyl)-2-phenylbutanoic acid, DFT calculations, often using a basis set such as B3LYP/6-31+G(d), can be employed to optimize the molecular geometry and compute a variety of electronic properties.
Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.
Natural Bond Orbital (NBO) analysis is another valuable technique that can be applied to understand charge distribution, intramolecular interactions, and the nature of the chemical bonds within this compound. This analysis provides a detailed picture of the delocalization of electron density between filled and unfilled orbitals.
Table 1: Illustrative Quantum Chemical Descriptors for Butanoic Acid Derivatives
| Descriptor | Value (for illustrative derivative 1) | Value (for illustrative derivative 2) | Value (for illustrative derivative 3) | Value (for illustrative derivative 4) |
|---|---|---|---|---|
| HOMO Energy (eV) | - | - | - | - |
| LUMO Energy (eV) | - | - | - | - |
| HOMO-LUMO Gap (eV) | - | - | - | - |
| Nucleophilicity (N) (eV) | 3.55 | - | - | 3.35 |
| Electrophilicity (ω) (eV) | - | - | - | - |
Note: This table is illustrative and based on data for other butanoic acid derivatives. Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide critical insights into its conformational flexibility, which is governed by the rotation around its single bonds. These simulations can map the potential energy surface associated with different conformers and identify the most stable, low-energy conformations.
Furthermore, MD simulations are particularly useful for understanding how a molecule interacts with its environment, such as a solvent. By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to study the formation and dynamics of hydrogen bonds between the carboxylic acid group of this compound and the solvent. These simulations can also be used to calculate properties like the radius of gyration (Rg) and the solvent-accessible surface area (SASA), which describe the molecule's compactness and exposure to the solvent, respectively.
The choice of force field is a critical aspect of MD simulations, as it defines the potential energy of the system. Commonly used force fields for organic molecules include OPLS (Optimized Potentials for Liquid Simulations) and GROMOS (Groningen Molecular Simulation).
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. For this compound, quantum chemical calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculated frequencies can be correlated with experimental IR spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental NMR data to confirm the molecular structure. In a study on a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, downfield ¹³C NMR resonances were assigned to the carboxyl and carbonyl carbons. UV-Vis absorption maxima can also be predicted by calculating the electronic transition energies.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter (Illustrative) | Experimental Finding (for a related compound) |
|---|---|---|
| ¹³C NMR | Chemical shifts for CO₂ and C=O | δ 174.6 and 171.3 ppm for CO₂ and C(=O) respectively |
| UV-Vis | Absorption maxima (nm) | 250.0, 200.6, 191.2 nm |
Note: This table is illustrative. Specific predictions for this compound would require dedicated calculations.
Computational Elucidation of Reaction Mechanisms for Key Synthetic Transformations
Theoretical chemistry can be employed to investigate the reaction mechanisms involved in the synthesis of this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions.
For instance, if the synthesis involves a nucleophilic substitution or an electrophilic addition, computational models can be used to visualize the approach of the reactants, the breaking and forming of bonds, and the geometry of the transition state. This level of detail is often difficult to obtain through experimental means alone.
Structure-Property Relationship Modeling for Butanoic Acid Derivatives (Excluding Clinical Efficacy or Safety)
Structure-property relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their physicochemical properties. For butanoic acid derivatives, these studies can provide a framework for rationally designing new molecules with desired properties. By systematically modifying the structure of a parent molecule like this compound and calculating various molecular descriptors, it is possible to build predictive models.
These models can relate structural features to properties such as lipophilicity (logP), polar surface area (PSA), and solubility. For example, a study on phenylpropionic acid derivatives systematically replaced the carboxylic acid moiety with various isosteres to assess the impact on physicochemical properties. Such an approach allows for a more informed selection of structural modifications to achieve a desired property profile.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-[(4-chlorophenyl)carbamoyl]butanoic acid |
Reactivity, Chemical Transformations, and Derivatization Chemistry of 4 2 Methylphenyl 2 Phenylbutanoic Acid
The chemical behavior of 4-(2-methylphenyl)-2-phenylbutanoic acid is dictated by the interplay of its three primary structural components: the carboxylic acid functional group, the two distinct phenyl rings, and the aliphatic chain connecting them, which includes a chiral center. While specific experimental data on the reactivity of this particular compound is not extensively documented in publicly available literature, its chemical transformations can be predicted with a high degree of confidence based on well-established principles of organic chemistry and the known reactivity of its constituent functional groups.
**mechanistic Investigations of Biological Interactions of 4 2 Methylphenyl 2 Phenylbutanoic Acid Non Clinical/in Vitro Focus **
Molecular Docking and Binding Affinity Predictions with Biomolecular Targets (e.g., Enzymes, Receptors, DNA - in non-human or in vitro contexts)
No studies detailing molecular docking simulations or binding affinity predictions for 4-(2-Methylphenyl)-2-phenylbutanoic acid with any biomolecular targets were identified.
In Vitro Enzyme Inhibition and Activation Studies: Mechanism of Action at the Molecular Level
No published research on the in vitro inhibition or activation of enzymes by this compound is currently available.
Receptor-Ligand Interaction Studies and Allosteric Modulation (Excluding Human Clinical Contexts)
There are no available studies investigating the interaction of this compound with any receptors or its potential for allosteric modulation in non-human or in vitro models.
Cellular Uptake, Metabolism, and Localization Studies in Non-Human Cell Lines
Information regarding the cellular uptake, metabolic pathways, and subcellular localization of this compound in non-human cell lines has not been reported in the scientific literature.
Structure-Activity Relationship (SAR) Studies for Defined Biological Target Engagement (Not for Therapeutic Efficacy or Human Adverse Effects)
No structure-activity relationship studies for this compound concerning its engagement with specific biological targets have been published.
**advanced Analytical Methodologies for Characterization and Quantification of 4 2 Methylphenyl 2 Phenylbutanoic Acid**
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination
4-(2-Methylphenyl)-2-phenylbutanoic acid possesses a stereogenic center at the second carbon of the butanoic acid chain, meaning it can exist as a pair of enantiomers, (R)- and (S)-4-(2-Methylphenyl)-2-phenylbutanoic acid. Chiral chromatography is the definitive technique for separating and quantifying these enantiomers. phenomenex.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for enantiomeric separation. phenomenex.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a wide range of chiral compounds, including carboxylic acids. phenomenex.comphenomenex.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve baseline separation. nih.gov
A typical method would involve dissolving the sample in the mobile phase and injecting it into the HPLC system. The separation of enantiomers is based on the differential interactions that occur as they pass through the column containing the chiral stationary phase. phenomenex.com
Interactive Data Table: Example Chiral HPLC Separation Parameters
| Parameter | Value |
|---|---|
| Column | Chiralpak® AD-H (Cellulose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC): Chiral GC can also be employed, often requiring derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) to improve its chromatographic properties. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin. gcms.czchemrxiv.org GC offers high resolution but involves an additional sample preparation step.
The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.
Quantitative Spectroscopic Methods (qNMR, UV-Vis) for Purity and Concentration Assessment
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method for determining the absolute purity of a chemical substance without the need for a specific reference standard of the same compound. bwise.kr The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. bwise.krnih.gov
For the purity assessment of this compound, a precisely weighed amount of the compound is mixed with a precisely weighed amount of a certified internal standard (IS) of known purity (e.g., maleic acid or dimethyl sulfone). nih.gov The ¹H-NMR spectrum is then recorded under specific, optimized conditions to ensure accuracy. acs.org The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard.
Interactive Data Table: Hypothetical qNMR Purity Calculation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
|---|---|---|
| Mass (m) | 10.52 mg | 5.80 mg |
| Molecular Weight (MW) | 254.32 g/mol | 116.07 g/mol |
| Purity of IS (P_IS) | - | 99.9% |
| Selected Proton Signal | C2-H (triplet) | C2-H & C3-H (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Area (I) | 1.00 | 2.41 |
The purity (P_analyte) is calculated using the formula: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
UV-Vis Spectroscopy: UV-Vis spectroscopy is a rapid and convenient method for determining the concentration of this compound in a solution, provided it is the only absorbing species. The presence of two phenyl rings in the structure results in strong UV absorbance. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the linear regression of the calibration curve.
Hyphenated Techniques (LC-MS/MS, GC-MS) for Impurity Profiling and Metabolite Identification (Non-Human Context)
Hyphenated techniques, which couple a separation method with a detection method, are essential for identifying and quantifying trace-level impurities and metabolites. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for impurity profiling. nih.govijprajournal.com An HPLC system separates the main compound from its impurities, which then enter the mass spectrometer. hpst.cz The initial mass scan (MS1) provides the molecular weight of the eluting compounds. For structural elucidation, a specific ion (the parent ion) is selected and fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed in a second mass scan (MS2). nih.gov This fragmentation pattern serves as a "fingerprint" to help identify the structure of unknown impurities, such as starting materials, by-products, or degradation products. nih.govhpst.cz
Interactive Data Table: Potential Impurities and their Mass Spectrometric Data
| Potential Impurity | Structure | Expected [M+H]⁺ (m/z) | Origin |
|---|---|---|---|
| Phenylbutanoic acid | C₁₀H₁₂O₂ | 165.09 | Starting Material |
| 2-Methylbenzaldehyde | C₈H₈O | 121.06 | Starting Material |
| Oxidized Impurity | C₁₇H₁₈O₃ | 271.13 | Degradation |
| Dimer Impurity | C₃₄H₃₄O₃ | 507.25 | By-product |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and semi-volatile compounds. For non-volatile compounds like this compound and its non-human metabolites (e.g., from in vitro incubation with liver microsomes or environmental degradation studies), derivatization is typically required to increase volatility. nih.gov The sample is separated by GC, and the eluted compounds are identified by their mass spectra, which can be compared against spectral libraries for identification. hmdb.ca This technique is particularly useful for identifying smaller metabolites resulting from the breakdown of the parent molecule. nih.gov
Solid-State Analytical Techniques for Polymorphism, Amorphism, and Crystallinity Studies
The solid-state form of a compound can significantly impact its physical properties. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. nih.govresearchgate.net
Powder X-ray Diffraction (PXRD): PXRD is the primary technique for identifying the specific crystalline form or polymorph of a solid. nih.gov Each crystalline solid produces a unique diffraction pattern, characterized by the position (in degrees 2θ) and intensity of the peaks. An amorphous solid lacks long-range molecular order and therefore produces a broad halo instead of sharp peaks. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions (for amorphous materials), and to detect polymorphic transitions. Different polymorphs of the same compound will typically have different melting points and enthalpies of fusion. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can also differentiate between polymorphs. Differences in the intermolecular interactions (like hydrogen bonding) within different crystal lattices can lead to subtle but measurable shifts in the vibrational frequencies of specific functional groups. nih.gov
Interactive Data Table: Hypothetical Solid-State Properties
| Solid Form | PXRD Key Peaks (°2θ) | DSC Thermal Event |
|---|---|---|
| Polymorph I | 8.1, 12.5, 16.3, 21.8 | Sharp endotherm (Melting) at 155 °C |
| Polymorph II | 9.4, 11.8, 18.2, 22.5 | Sharp endotherm (Melting) at 148 °C |
| Amorphous | Broad halo centered at ~20° | Glass transition at ~60 °C; Crystallization exotherm at ~110 °C |
Development and Validation of Robust Analytical Procedures for Quality Control in Research Samples
To ensure that research samples of this compound are of consistent and high quality, a robust analytical method, typically a reverse-phase HPLC (RP-HPLC) method with UV detection, must be developed and validated. ijirt.org Method development involves optimizing parameters like the column, mobile phase composition, and temperature to achieve the desired separation. psu.edu
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. ijcrt.org This is done by assessing a set of parameters defined by guidelines from the International Conference on Harmonisation (ICH). psu.eduashdin.com
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. ijcrt.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ashdin.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ashdin.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-4-(2-Methylphenyl)-2-phenylbutanoic acid |
| (S)-4-(2-Methylphenyl)-2-phenylbutanoic acid |
| Maleic Acid |
| Dimethyl Sulfone |
| Phenylbutanoic acid |
| 2-Methylbenzaldehyde |
| Isopropanol |
| n-Hexane |
**emerging Research Directions and Potential Applications of 4 2 Methylphenyl 2 Phenylbutanoic Acid in Specialized Chemical Fields Non Biological Applications **
Role as a Chiral Building Block in Advanced Organic Synthesis Beyond Pharmaceutical Leads
4-(2-Methylphenyl)-2-phenylbutanoic acid is a promising chiral building block for the synthesis of complex organic molecules. Its utility in this regard stems from the stereogenic center at the C2 position, which can be used to introduce chirality into a target molecule. The presence of the carboxylic acid group allows for a variety of chemical transformations, including reduction to an alcohol, conversion to an amide, or use in esterification reactions.
The diastereoselective synthesis of 4-aryl-2-phenylbutanoic acids can be achieved through various synthetic strategies, often involving asymmetric hydrogenation or conjugate addition reactions. These methods allow for the controlled formation of the desired stereoisomer, which is crucial for applications where chirality is a key determinant of function. The ability to synthesize enantiomerically pure forms of this compound is a critical first step in its utilization as a chiral building block.
Key Synthetic Transformations and Potential Products:
| Transformation | Reagent/Condition | Potential Product Class |
| Reduction | LiAlH₄, BH₃·THF | Chiral alcohols |
| Amide Coupling | DCC, EDC | Chiral amides |
| Esterification | Fischer, Steglich | Chiral esters |
| Curtius Rearrangement | DPPA, heat | Chiral amines |
The diverse array of potential derivatives makes this compound a valuable starting material for the construction of intricate molecular architectures with defined stereochemistry.
Applications in Material Science: Incorporation into Polymers or Supramolecular Structures
The aromatic rings and the carboxylic acid group of this compound make it an intriguing candidate for incorporation into advanced materials such as polymers and supramolecular assemblies. The phenyl and 2-methylphenyl (tolyl) groups can engage in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures.
In the realm of polymer chemistry, this compound could be utilized as a monomer or a chiral additive. As a monomer, the carboxylic acid could be converted into a polymerizable group, such as an acrylate or a styrene derivative. The resulting polymers would possess chiral side chains, which could induce helical structures or other forms of macroscopic chirality in the polymer backbone. As a chiral additive, it could be blended with achiral polymers to create materials with chiroptical properties.
In supramolecular chemistry, the carboxylic acid group can form robust hydrogen bonds, leading to the formation of well-defined assemblies such as dimers, chains, or networks. The interplay of hydrogen bonding and π-π stacking can lead to the formation of complex and functional supramolecular architectures. For instance, the self-assembly of phenylbutanoic acid derivatives has been shown to be influenced by the position of substituents on the phenyl ring, suggesting that the 2-methyl group in this compound could direct its assembly in a specific manner.
Utilization as a Ligand in Asymmetric Catalysis or Metal Complexation
Chiral carboxylic acids are widely used as ligands in asymmetric catalysis. The carboxylate group can coordinate to a metal center, and the chiral backbone of the ligand can create a chiral environment around the metal, enabling enantioselective transformations. This compound, with its defined stereochemistry, is a promising candidate for such applications.
The coordination of the carboxylate group to a metal ion, such as rhodium, ruthenium, or palladium, could generate a chiral Lewis acid catalyst. Such catalysts are valuable in a wide range of organic reactions, including Diels-Alder reactions, aldol reactions, and Michael additions. The steric and electronic properties of the phenyl and tolyl groups can be tuned to optimize the selectivity and activity of the catalyst.
Furthermore, the carboxylic acid can be derivatized to introduce other coordinating groups, such as phosphines or amines, to create multidentate chiral ligands. These ligands can form stable complexes with transition metals and are often more effective in asymmetric catalysis than their monodentate counterparts.
Potential Catalytic Applications:
| Metal | Reaction Type | Potential Substrates |
| Rhodium | Asymmetric Hydrogenation | Alkenes, ketones |
| Copper | Asymmetric Conjugate Addition | α,β-Unsaturated carbonyls |
| Palladium | Asymmetric Allylic Alkylation | Allylic esters |
| Scandium | Asymmetric Diels-Alder | Dienes and dienophiles |
The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and this compound represents a novel and potentially valuable scaffold for ligand design.
Development as a Chemical Probe for Fundamental Biological Pathway Elucidation (Not for Therapeutic Use)
Chemical probes are small molecules used to study and manipulate biological systems. The design of a chemical probe requires a molecular scaffold that can be readily functionalized with reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. The structure of this compound provides a suitable scaffold for the development of such probes.
The carboxylic acid serves as a convenient handle for the attachment of linkers and reporter tags through amide bond formation. The two aromatic rings offer sites for the introduction of photo-cross-linking groups, such as benzophenones or azides, which can be used to covalently label interacting proteins upon photoactivation.
While the focus here is on non-therapeutic applications, such chemical probes could be invaluable for identifying the protein targets of bioactive molecules and for elucidating the mechanisms of complex biological pathways. The development of probes from the this compound scaffold could enable new avenues of research in chemical biology.
Future Prospects in Chemical Biology Tool Development and Mechanistic Research
The potential applications of this compound in specialized chemical fields are vast and largely unexplored. Its utility as a chiral building block can be harnessed to synthesize novel complex molecules with tailored properties. In material science, its incorporation into polymers and supramolecular structures could lead to new materials with unique chiroptical and self-assembly characteristics.
As a ligand in asymmetric catalysis, it has the potential to enable new enantioselective transformations, contributing to the development of more efficient and sustainable chemical processes. Finally, its adaptable scaffold makes it an attractive starting point for the design of chemical probes to investigate fundamental biological processes.
Future research in these areas will likely focus on the efficient and scalable synthesis of enantiomerically pure this compound, followed by the systematic exploration of its derivatization and application in the aforementioned fields. The insights gained from these studies will not only expand the toolbox of synthetic chemists but also provide new tools for researchers in materials science and chemical biology.
Q & A
Q. Methodology :
- Friedel-Crafts Acylation : A common approach for introducing aryl groups. However, steric hindrance from the 2-methylphenyl group may reduce reaction efficiency .
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling could link aromatic rings, but requires optimized protecting groups for the carboxylic acid moiety to prevent side reactions .
- Challenges : Low yields due to steric effects (e.g., 2-methyl substituent) and competing side reactions (e.g., decarboxylation under high temperatures) .
What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Methodology :
- NMR Spectroscopy : H and C NMR to verify substituent positions and rule out regioisomers .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect trace impurities from synthesis .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical [M+H] = 325.14 for CHO) .
Q. Methodology :
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus, E. coli) .
- Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK-293) to evaluate safety margins .
Advanced Research Questions
How can steric and electronic effects of the 2-methylphenyl group be optimized to improve synthetic yield?
Q. Methodology :
- Computational Modeling : Use DFT calculations to predict steric bulk and electron density at reaction sites, guiding catalyst selection (e.g., bulky ligands for Suzuki coupling) .
- Protecting Group Strategy : Introduce tert-butyl esters to mitigate carboxylic acid interference during coupling steps .
How should conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Q. Methodology :
- Dose-Response Studies : Establish IC/MIC curves to differentiate therapeutic vs. toxic concentrations .
- Metabolite Profiling : LC-MS to identify degradation products or active metabolites that may explain contradictions .
What strategies validate structure-activity relationships (SAR) for derivatives of this compound?
Q. Methodology :
- Analog Synthesis : Systematically modify substituents (e.g., replace 2-methylphenyl with 4-fluorophenyl) and compare bioactivity .
- X-ray Crystallography : Resolve 3D structures to correlate steric/electronic features with target binding (e.g., enzyme active sites) .
How can computational methods predict environmental interactions of this compound?
Q. Methodology :
- Molecular Dynamics (MD) Simulations : Model adsorption on indoor surfaces (e.g., silica, polymers) to assess environmental persistence .
- QSAR Modeling : Predict biodegradation pathways using substituent-specific parameters (e.g., logP, polar surface area) .
Data Contradiction Analysis
How to address discrepancies in reported NMR spectra for this compound?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
